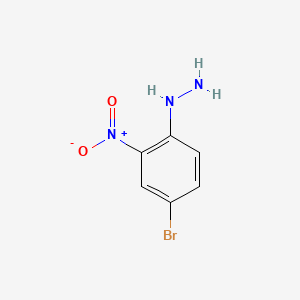

4-Bromo-2-nitrophenylhydrazine

Descripción

Contextual Significance in Contemporary Organic Chemistry

4-Bromo-2-nitrophenylhydrazine is a substituted arylhydrazine that has garnered attention in various domains of contemporary organic chemistry. Its structure, featuring a bromine atom and a nitro group on the phenylhydrazine (B124118) backbone, imparts unique reactivity, making it a valuable reagent and building block in synthesis.

The primary significance of this compound lies in its application in the synthesis of heterocyclic compounds. rasayanjournal.co.innahrainuniv.edu.iqrsc.org Arylhydrazines are well-established precursors for generating a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and functional materials. rsc.orgrsc.org Specifically, this compound is a key reactant in the Fischer indole (B1671886) synthesis, a classic and versatile method for constructing indole rings. wikipedia.orgorganic-chemistry.orgnih.govsharif.edu The electron-withdrawing nature of the nitro group and the presence of the bromine atom can influence the regioselectivity and reactivity of the cyclization process, allowing for the synthesis of specifically substituted indole derivatives. nih.gov

Beyond indole synthesis, this compound serves as a versatile precursor for other heterocyclic systems. rasayanjournal.co.innahrainuniv.edu.iqrsc.org The hydrazine (B178648) moiety can react with various carbonyl compounds to form hydrazones, which are stable intermediates that can be further cyclized to afford pyrazoles, pyrazolines, and other related structures. nahrainuniv.edu.iqresearchgate.net The presence of the bromo and nitro substituents provides handles for further functionalization, enabling the generation of diverse molecular architectures.

In the realm of analytical chemistry, substituted phenylhydrazines, such as the related 2,4-dinitrophenylhydrazine (B122626), are widely used as derivatizing agents for the detection and quantification of carbonyl compounds. researchgate.netacs.org Although less common than its dinitro counterpart, this compound can also be employed to form colored and crystalline hydrazones, facilitating the identification and characterization of aldehydes and ketones. researchgate.net

Furthermore, arylhydrazines have emerged as valuable partners in modern cross-coupling reactions. rsc.orgnih.govresearchgate.net They can serve as sources of aryl radicals or as coupling partners in various transition-metal-catalyzed transformations, providing an alternative to traditional aryl halides. The reactivity of this compound in such reactions opens avenues for the construction of complex biaryl and aryl-heteroatom linkages. nih.govresearchgate.net

Evolution of Research Perspectives on Arylhydrazines

The study of arylhydrazines dates back to the 19th century with the seminal work of Emil Fischer, whose discovery of phenylhydrazine and its reaction to form indoles laid the foundation for a vast field of research. wikipedia.org Initially, the focus was primarily on the fundamental reactivity of arylhydrazines, particularly their condensation with carbonyl compounds to form hydrazones and their subsequent acid-catalyzed cyclization in the Fischer indole synthesis. wikipedia.orgsharif.edu This reaction proved to be a powerful tool for the synthesis of a wide variety of indole derivatives, which were found to be important components of many natural products and biologically active molecules.

Over the years, research on arylhydrazines has evolved significantly. While the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, the scope of arylhydrazine chemistry has expanded dramatically. organic-chemistry.orgnih.gov In the mid-20th century, a deeper understanding of reaction mechanisms, including the role of acid catalysts and the influence of substituents on the aryl ring, led to improved control over the Fischer indole synthesis and the development of new synthetic methodologies. sharif.edu

The latter half of the 20th century and the beginning of the 21st century witnessed a surge of interest in the application of arylhydrazines in other areas of organic synthesis. Researchers began to explore the use of arylhydrazines as versatile building blocks for a broader range of heterocyclic compounds beyond indoles, including pyrazoles, pyridazines, and triazoles. rsc.orgnih.gov

More recently, a significant shift in perspective has been the emergence of arylhydrazines as partners in transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.govresearchgate.net This development has transformed arylhydrazines from simple precursors for heterocycle synthesis into versatile reagents for the formation of carbon-carbon and carbon-heteroatom bonds. The ability of arylhydrazines to act as arylating agents under mild conditions has opened up new possibilities for the synthesis of complex molecules. nih.govresearchgate.net Furthermore, the environmental benefits of using arylhydrazines in certain reactions, where the byproducts are often benign, have contributed to their growing popularity in sustainable chemistry. nih.gov

Current State of Knowledge and Research Gaps

Currently, this compound is recognized as a useful, commercially available reagent for organic synthesis. cymitquimica.comfishersci.nl Its hydrochloride salt is also commonly used. nih.govmatrixscientific.comchemsrc.com The primary application remains its use in the Fischer indole synthesis to produce bromo- and nitro-substituted indoles. wikipedia.orgnih.gov The reaction conditions for this transformation are well-established, typically involving the reaction of the hydrazine with a ketone or aldehyde in the presence of an acid catalyst. wikipedia.orgnih.gov

The synthesis of this compound itself is typically achieved through the reaction of 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-fluoro-2-nitrobenzene (B1272216) with hydrazine hydrate (B1144303). chemicalbook.com The physicochemical properties of this compound and its hydrochloride salt have been characterized to some extent, with data available for its molecular weight, melting point, and spectral properties. cymitquimica.comnih.govmatrixscientific.com

Despite its utility, there are several research gaps in the understanding and application of this compound. While its role in the Fischer indole synthesis is well-documented, a comprehensive exploration of its reactivity with a wide range of unsymmetrical ketones to systematically study the regiochemical outcomes would be beneficial.

Furthermore, the application of this compound in modern synthetic methodologies is an area ripe for investigation. For instance, its use as a coupling partner in various transition-metal-catalyzed cross-coupling reactions, beyond general observations for arylhydrazines, has not been extensively studied. nih.govresearchgate.net A systematic investigation into its reactivity in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could unveil novel synthetic pathways.

The potential of this compound as a precursor for other heterocyclic systems beyond indoles is also underexplored. Detailed studies on its reactions with various diketones, beta-ketoesters, and other bifunctional reagents could lead to the synthesis of novel and potentially biologically active heterocyclic compounds.

Finally, while the related 2,4-dinitrophenylhydrazine is a well-known analytical reagent, the development of specific analytical applications for this compound, for instance, as a chromogenic or fluorogenic probe for specific analytes, remains an open area for research.

Data Tables

Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 59488-34-5 cymitquimica.com | 100032-79-9 nih.gov |

| Molecular Formula | C₆H₆BrN₃O₂ cymitquimica.com | C₆H₇BrClN₃O₂ nih.gov |

| Molecular Weight | 232.03 g/mol cymitquimica.com | 268.50 g/mol nih.govmatrixscientific.com |

| Melting Point | Not specified | 184-185 °C (decomposes) matrixscientific.comchemsrc.com |

| Appearance | Brick-red solid chemicalbook.com | Not specified |

Interactive Data Table: Physicochemical Properties

This is an interactive data table. You can sort the data by clicking on the column headers.

Click to view interactive table

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromo-2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMLHCYLAJHQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420678 | |

| Record name | 4-Bromo-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59488-34-5 | |

| Record name | 4-Bromo-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 Bromo 2 Nitrophenylhydrazine and Its Analogues

Conventional Synthetic Routes and Their Refinements

Conventional methods for synthesizing arylhydrazines, including 4-bromo-2-nitrophenylhydrazine, have long relied on established reaction pathways that have been refined over decades for improved yields and purity.

Reaction Pathways Involving Diazonium Salts

A primary and versatile method for preparing arylhydrazines is the reduction of arenediazonium salts, which are themselves generated from the corresponding arylamines. thieme-connect.de This two-step process is a cornerstone of aromatic chemistry.

The synthesis begins with the diazotization of an arylamine, in this case, 4-bromo-2-nitroaniline. guidechem.com This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. egyankosh.ac.in

Once the diazonium salt is formed, it is subsequently reduced to the target arylhydrazine. thieme-connect.de A variety of reducing agents can be employed for this transformation. The most common and historically significant method, first reported in 1875, uses sodium sulfite (B76179) or sodium bisulfite. thieme-connect.detcd.ie Other reducing agents such as tin(II) chloride and zinc have also been utilized effectively. thieme-connect.de For instance, patents describe the synthesis of 4-bromophenylhydrazine and other nitrophenylhydrazine (B1144169) analogues using sodium pyrosulfite as the reducing agent, which can shorten reaction times and improve product purity. google.comgoogle.com While this specific method is documented for analogues, the principle is directly applicable to the synthesis of this compound from its corresponding diazonium salt.

Table 1: Synthesis of Arylhydrazines via Diazonium Salt Reduction

| Starting Material | Reducing Agent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Arylamine (General) | Sodium Sulfite / Bisulfite | Diazotization at 0-5°C, followed by reduction. | Arylhydrazine | thieme-connect.de |

| 4-Nitroaniline | Sodium Bisulfite (NaHSO3) | Reduction of the diazonium salt. | 4-Nitrophenylhydrazine (B89600) | tcd.ie |

| 4-Sulfonamido aniline (B41778) | Sodium Pyrosulfite | Diazotization at 0-5°C; reduction at 15-35°C, pH 7-8. | Arylhydrazine Hydrochloride | google.com |

| 4-N-methyl-p-nitroaniline | Sodium Pyrosulfite | Diazotization below 0°C; reduction at 10-35°C, pH 7-9. | 4-Nitrophenyl hydrazine (B178648) hydrochloride | google.com |

Condensation Reactions in Hydrazine Synthesis

Another significant route to arylhydrazines involves the nucleophilic aromatic substitution (SNAr) reaction, which can be classified as a condensation reaction. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in the target molecule.

A specific and high-yielding synthesis of this compound has been documented starting from 4-bromo-1-fluoro-2-nitrobenzene (B1272216). chemicalbook.com In this procedure, a solution of the starting material in ethanol (B145695) is treated with hydrazine hydrate (B1144303). The highly electronegative nitro group activates the ring, facilitating the displacement of the fluoride (B91410) leaving group by the hydrazine nucleophile. The reaction proceeds smoothly at room temperature to give a quantitative yield of the desired product as a brick-red solid. chemicalbook.com

This strategy is analogous to the well-established synthesis of 2,4-dinitrophenylhydrazine (B122626), a common reagent for identifying carbonyl compounds. byjus.com In that preparation, 2,4-dinitrochlorobenzene is refluxed with hydrazine hydrate in an alcoholic solvent. orgsyn.org The two nitro groups strongly activate the aromatic ring, allowing the chloride to be substituted by hydrazine.

Table 2: Synthesis of Arylhydrazines via Condensation/Substitution

| Starting Material | Reagents | Solvent | Key Conditions | Yield | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1-fluoro-2-nitrobenzene | Hydrazine hydrate | Ethanol | Stirred at room temperature overnight. | 100% | (4-Bromo-2-nitrophenyl)hydrazine | chemicalbook.com |

| 2,4-Dinitrochlorobenzene | Hydrazine sulfate, Potassium acetate | Ethanol / Water | Refluxed with stirring for one hour. | 81-85% | 2,4-Dinitrophenylhydrazine | orgsyn.org |

Innovations in Green Chemistry for Arylhydrazine Synthesis

In recent years, the principles of green chemistry have driven innovations aimed at reducing waste, eliminating hazardous solvents, and improving energy efficiency. These approaches are increasingly being applied to the synthesis of arylhydrazines and their derivatives.

Mechanochemical Approaches

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advance in green synthesis. rsc.orgyoutube.com These reactions are often performed in the absence of a solvent, which dramatically reduces chemical waste.

While a specific mechanochemical synthesis for this compound is not prominently documented, the methodology has been successfully applied to related reactions. For instance, a green, solvent-free synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been achieved through a grinding-induced, one-pot, three-component reaction involving hydrazine hydrate, a thiophenol, and 3-chloro-2,4-pentanedione. researchgate.net This demonstrates the feasibility of using hydrazine reagents in mechanochemical protocols. Other research has developed robust mechanochemical methods for forming C-N bonds and for the reduction of aryl halides, highlighting the potential for adapting these solvent-free techniques to various steps in arylhydrazine synthesis. nih.govrsc.org

Molecular and Supramolecular Structural Elucidation

Conformational Analysis and Stereochemistry

Tautomerism and Resonance Hybrid Structures

The molecular framework of hydrazones, including derivatives like 4-Bromo-2-nitrophenylhydrazine, allows for the existence of different tautomeric forms. researchgate.net The most relevant for this class of compounds is the hydrazone-azo tautomerism. In this equilibrium, a proton can migrate, leading to two distinct structural forms: the hydrazone form and the azo form. The stability and prevalence of one tautomer over the other are influenced by various factors, including the solvent environment and the nature of substituents on the aromatic ring. researchgate.net

In the solid state, as confirmed by X-ray diffraction studies on similar hydrazone derivatives, the hydrazone form is often favored. researchgate.net This preference is typically stabilized by a network of intra- and intermolecular hydrogen bonds. researchgate.net For instance, studies on related phthalazine (B143731) hydrazones have definitively identified the presence of the hydrogen atom on the nitrogen (N2), confirming the dominance of the hydrazone tautomer in the crystalline state. researchgate.net

Polymorphism and Its Structural Implications

Polymorphism is the capacity of a solid compound to exist in multiple crystalline forms, each possessing a different arrangement of molecules in the crystal lattice. sfasu.edu While specific, distinct polymorphic forms of this compound have not been explicitly detailed in the reviewed literature, the phenomenon is common in related phenylhydrazine (B124118) derivatives. iucr.orgiucr.org For example, 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine is known to crystallize in three different polymorphic forms, highlighting the structural versatility within this class of compounds. iucr.org

The potential for polymorphism in this compound is significant due to the variety of intermolecular interactions it can form. The crystal packing is primarily stabilized by hydrogen bonds, such as N-H···O and C-H···O interactions, which link molecules together. researchgate.netiucr.orgiucr.org Additionally, weaker interactions like C-H···Br contacts and π-π stacking between aromatic rings can play a crucial role in the formation of the supramolecular architecture. iucr.orgnih.gov

Different crystallization conditions, such as the choice of solvent or temperature, can favor different packing arrangements, potentially leading to polymorphs with varied physical properties like solubility and melting point. sfasu.edu The study of crystal structures of analogous compounds reveals that molecules are often linked into one-dimensional chains or more complex three-dimensional networks through these hydrogen bonds. iucr.orgresearchgate.netiucr.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions, clarifying their respective roles in stabilizing the crystal packing. researchgate.netiucr.orgresearchgate.net

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 4-bromo-2-nitrophenylhydrazine provides key insights into the disposition of protons on the aromatic ring and the hydrazine (B178648) moiety. In a typical ¹H NMR spectrum, the aromatic protons of this compound exhibit distinct signals due to their unique electronic environments, which are influenced by the electron-withdrawing nitro group and the bromine atom.

The proton on the carbon adjacent to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons will also show characteristic splitting patterns based on their coupling with neighboring protons. The protons of the hydrazine group (-NH-NH₂) will also present signals, which can sometimes be broad and their chemical shift can be dependent on solvent and concentration.

A reported ¹H NMR spectrum in Chloroform-d (CDCl₃) shows the following signals: a singlet at 8.90 ppm (1H), a doublet at 8.28 ppm (J = 2.3 Hz, 1H), a multiplet between 7.69-7.50 ppm (2H), and a singlet at 3.82 ppm (2H). The signals in the aromatic region (8.90-7.50 ppm) are attributable to the phenyl ring protons, while the signal at 3.82 ppm corresponds to the -NH₂ protons of the hydrazine group. The broadness and position of the NH proton signals can be influenced by hydrogen bonding and exchange processes. The coupling constants observed in the aromatic region are consistent with the expected spin-spin splitting between adjacent protons on the benzene (B151609) ring. spcmc.ac.in

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 8.90 | s | 1H | Aromatic H | |

| 8.28 | d | 1H | Aromatic H | 2.3 |

| 7.69-7.50 | m | 2H | Aromatic H | |

| 3.82 | s | 2H | -NH₂ |

Solvent: CDCl₃

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, and their chemical shifts are influenced by the attached substituents. The carbon atom bearing the nitro group (C-2) is expected to be significantly downfield due to the strong electron-withdrawing nature of this group. The carbon attached to the bromine atom (C-4) will also be influenced, typically showing a downfield shift. The carbon atom bonded to the hydrazine group (C-1) will also have a characteristic chemical shift.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) |

|---|---|

| C-1 (C-NHNH₂) | ~145-150 |

| C-2 (C-NO₂) | ~135-140 |

| C-3 | ~120-125 |

| C-4 (C-Br) | ~110-115 |

| C-5 | ~125-130 |

| C-6 | ~115-120 |

Note: These are estimated values based on substituent effects and data from analogous compounds.

¹⁵N NMR Spectral Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms in the nitro (-NO₂) and hydrazine (-NHNH₂) groups. The chemical shifts of the nitrogen atoms are highly sensitive to the nature of the substituents on the aromatic ring.

Specific ¹⁵N NMR data for this compound is not available in the reviewed literature. However, studies on substituted phenylhydrazines and other aromatic nitro compounds provide a basis for estimating the expected chemical shifts. nih.govresearchgate.netresearchgate.netcaltech.educhempedia.info The nitrogen of the nitro group is expected to have a chemical shift in the range typical for aromatic nitro compounds. The two nitrogen atoms of the hydrazine moiety will have distinct chemical shifts, with the nitrogen directly attached to the aromatic ring being more deshielded than the terminal nitrogen. The analysis of ¹⁵N chemical shifts in a series of substituted anilines and phenylhydrazines has led to empirical equations that can be used to calculate these shifts with reasonable accuracy. nih.gov

Table 3: Estimated ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Estimated Chemical Shift (ppm) |

|---|---|

| -NO₂ | ~ -10 to +10 |

| -NH- (adjacent to ring) | ~ -200 to -220 |

| -NH₂ (terminal) | ~ -300 to -320 |

Note: These are estimated values relative to nitromethane, based on data from analogous compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and N-O stretching vibrations, as well as vibrations associated with the substituted benzene ring.

While a dedicated, fully assigned IR spectrum for this compound was not found, data from closely related compounds like 4-bromo-2-nitrophenol (B183274) and 4-nitrophenylhydrazine (B89600) hydrochloride allows for the prediction of the key vibrational bands. nist.govnist.govchemicalbook.com The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (νas) in the region of 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1335-1385 cm⁻¹. The N-H stretching vibrations of the hydrazine group are expected in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring will appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the ring will be in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower wavenumbers.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1335 - 1385 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Note: These are expected ranges based on data from analogous compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band in the Raman spectrum. The vibrations of the benzene ring will also give rise to characteristic Raman signals.

No specific Raman spectrum for this compound was found in the literature. However, the Raman spectra of halonitroaromatic compounds have been studied, and general characteristics can be inferred. jlu.edu.cnresearchgate.netsemanticscholar.org The technique is sensitive to the molecular structure and can be used to study the electronic structure of unsaturated and metallo-organic compounds through resonance enhancement. spectroscopyonline.com The fingerprint region (600-1800 cm⁻¹) of the Raman spectrum would contain a wealth of information about the various chemical bonds within the molecule. physicsopenlab.org

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitrophenylhydrazine |

| Chloroform-d |

| 4-Nitrophenylhydrazine hydrochloride |

| 4-Bromo-2-nitrophenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system present in the molecule.

In the case of this compound, the aromatic ring substituted with a nitro group (-NO2), a bromo group (-Br), and a hydrazine group (-NHNH2) constitutes a complex chromophore. The nitro group acts as a strong electron-withdrawing group and a primary chromophore, while the hydrazine group and the bromine atom act as auxochromes, modulating the absorption characteristics of the benzene ring. The interaction of these substituents with the aromatic π-system results in characteristic absorption bands in the UV-Vis spectrum.

While specific experimental UV-Vis data for this compound is not widely published, data from a closely related and more complex derivative, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, shows absorption maxima (λmax) at 340 nm and 430 nm when measured in chloroform. iucr.org This suggests that the this compound moiety contributes significantly to the absorption in this region. Generally, nitrophenylhydrazine (B1144169) derivatives are known to be utilized in derivatization reactions for the analysis of other compounds, with detection often performed in the visible range of 440-445 nm. researchgate.netresearchgate.net

The electronic spectrum is influenced by both π → π* and n → π* transitions. The intense absorption bands are typically due to π → π* transitions within the nitrated benzene ring, while the lower energy, less intense bands can be attributed to n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the hydrazine and nitro groups.

| Solvent | λmax (nm) | Transition Type (Probable) | Reference |

|---|---|---|---|

| Chloroform (for a related derivative) | 340, 430 | π → π* and n → π* | iucr.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern. In mass spectrometry, a molecule is ionized and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The molecular formula for this compound is C6H6BrN3O2, corresponding to a molecular weight of approximately 232.03 g/mol . apolloscientific.co.ukcymitquimica.com A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]+ and [M+2]+, separated by two m/z units and having a relative intensity ratio of roughly 1:1. lehigh.edu

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of nitroaromatic compounds and phenylhydrazines. The "ortho effect," where adjacent functional groups interact during fragmentation, is a well-documented phenomenon in the mass spectrometry of ortho-substituted nitroarenes. This can lead to characteristic losses, such as the elimination of a hydroxyl radical (•OH) or a neutral water molecule (H2O) through interaction with the ortho-hydrazine group.

Common fragmentation pathways would likely include:

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of •NO2 (46 Da).

Loss of the hydrazine moiety: Fragmentation can involve the loss of the •NHNH2 group (31 Da) or related fragments.

Cleavage of the N-N bond: This can result in ions corresponding to the bromo-nitrophenyl radical cation or the aminyl radical.

Ring fragmentation: At higher energies, the aromatic ring itself can fragment.

| m/z | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 231/233 | [C6H6BrN3O2]+• | Molecular ion peak (M+•) showing the characteristic 1:1 bromine isotope pattern. |

| 185/187 | [C6H4BrN2O]+• | Loss of •OH from the nitro group interacting with the ortho-hydrazine group (ortho effect). |

| 185/187 | [C6H3BrN2O2]+ | Loss of •NH2 from the molecular ion. |

| 154/156 | [C6H3BrO]+• | Loss of N2 and NO from the molecular ion. |

| 76 | [C6H4]+• | Fragment corresponding to benzyne, a common fragment in aromatic compounds. |

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. chemrxiv.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve for the electronic structure of the molecule. rsc.org

Geometry Optimization and Stability Assessment

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. The stability of the optimized structure is confirmed by performing a vibrational frequency analysis; the absence of any imaginary frequencies indicates that the structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

For 4-Bromo-2-nitrophenylhydrazine, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic (electron-donating) and electrophilic (electron-accepting) reactions.

Interactive Data Table: Conceptual FMO Data

Below is a conceptual table illustrating the kind of data FMO analysis would provide. Note: These are not real values for this compound and are for illustrative purposes only.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 | Indicates molecular stability and reactivity |

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. uni-muenchen.dewikipedia.org This analysis provides insight into the distribution of electrons and helps identify electrostatic potential, charge delocalization, and the polarity of different bonds. researchgate.netamazonaws.comq-chem.com However, it is known to be highly dependent on the basis set used in the calculation. wikipedia.org For this compound, this analysis would quantify the electron-withdrawing effects of the nitro and bromo groups on the phenyl ring and the hydrazine (B178648) moiety.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and biological interactions. rsc.org NCI analysis, often visualized using the reduced density gradient (RDG), identifies and characterizes weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions within a molecule or between molecules. researchgate.netnih.govnih.gov Isosurfaces are colored to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clash) interactions. nih.gov In a study of this compound, NCI analysis could reveal intramolecular hydrogen bonding between the hydrazine group and the nitro group, which would significantly influence its conformation and stability.

Theoretical Investigations of Reaction Mechanisms and Stereoselectivity

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. rsc.org By locating transition states and calculating their energies, chemists can predict the most likely reaction pathways, determine activation energies, and understand the kinetics of a reaction. mdpi.com For this compound, theoretical studies could investigate its reactivity with various reagents, for example, the mechanism of its condensation with carbonyl compounds to form hydrazones. Such studies would elucidate the role of the substituents in directing the reaction's stereoselectivity and regioselectivity.

Prediction of Spectroscopic Parameters

Techniques like Density Functional Theory (DFT) are commonly employed to calculate various spectroscopic parameters. For instance, theoretical vibrational frequencies can be computed and compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. This comparison aids in the assignment of vibrational modes to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts are invaluable for interpreting experimental NMR spectra and confirming molecular structures.

The electronic properties and UV-Visible absorption spectra are often investigated using Time-Dependent DFT (TD-DFT). This method can predict the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths, providing insights into the molecule's electronic structure and color.

Although specific data tables for this compound are not available, the following tables illustrate the typical format and type of data that would be generated from such computational studies, based on findings for analogous compounds.

Table 1: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3350 - 3450 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1335 - 1355 |

| C-N | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 600 |

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (N-H) | 8.0 - 9.0 |

| H (Aromatic) | 7.0 - 8.5 |

| ¹³C NMR | |

| C (Aromatic, C-Br) | 110 - 120 |

| C (Aromatic, C-NO₂) | 140 - 150 |

| C (Aromatic) | 120 - 140 |

Table 3: Hypothetical Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n → π | 350 - 400 | Low |

| π → π | 250 - 300 | High |

These tables are illustrative and represent the type of data that would be obtained from dedicated computational studies on this compound. Such theoretical investigations would provide a comprehensive understanding of its spectroscopic characteristics.

Chemical Reactivity and Mechanistic Investigations

Formation of Hydrazone Derivativesnumberanalytics.comajpamc.comresearchgate.netdergipark.org.triucr.orgwikipedia.orgiucr.org

Hydrazones are a significant class of organic compounds characterized by the R¹R²C=NNH₂ structure. wikipedia.org They are typically formed through the reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. numberanalytics.comajpamc.comdergipark.org.trwikipedia.org 4-Bromo-2-nitrophenylhydrazine readily undergoes such reactions to form the corresponding 4-bromo-2-nitrophenylhydrazones. researchgate.netiucr.orgiucr.org These reactions are fundamental in organic synthesis, providing stable, often crystalline, derivatives that are useful for the characterization of carbonyl compounds and as intermediates for further synthetic transformations. iucr.orgiucr.orgunipune.ac.insavemyexams.com

The formation of a hydrazone from this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction. chemguide.co.uklibretexts.orgchemicalbook.com This process involves the joining of two molecules with the concurrent loss of a small molecule, typically water. chemguide.co.uklibretexts.org

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbon atom of the carbonyl group. numberanalytics.com This leads to the formation of a tetrahedral intermediate. numberanalytics.com The nucleophilicity of the hydrazine is enhanced due to the presence of an adjacent nitrogen atom. chemtube3d.com

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group. numberanalytics.com

Elimination: The intermediate then dehydrates, eliminating a molecule of water to form the final hydrazone product with a stable carbon-nitrogen double bond (C=N). numberanalytics.comchemguide.co.uklibretexts.org This dehydration step is often the rate-determining step and is typically catalyzed by acid. numberanalytics.com

The condensation of this compound with various aldehydes and ketones is a well-established method for preparing hydrazone derivatives. numberanalytics.compsu.edu The reaction is generally efficient and can be carried out under mild conditions, often in an alcoholic solvent with acid catalysis. iucr.orgderpharmachemica.com For instance, the reaction of 5-bromo-2-nitrophenylhydrazine with 5-bromo-4-fluoro-2-hydroxybenzaldehyde (B1336769) in hot absolute ethanol (B145695) yields the corresponding hydrazone, with the product appearing within the first minute and the reaction being completed by refluxing for an hour. iucr.org

The products, 4-bromo-2-nitrophenylhydrazones, are often highly colored and crystalline solids, which facilitates their purification and identification. unipune.ac.insavemyexams.com

| Carbonyl Compound | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | 5-Bromo-2-nitrophenylhydrazine | Absolute ethanol, reflux 1 hour | 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol | 96% | iucr.org |

| Appropriate ketone or aldehyde | 4-Bromodichloromethylsulfonyl-2-nitrophenylhydrazine | Dioxane, concentrated H₂SO₄ (cat.), room temperature | Corresponding hydrazone derivative | Not Reported | photocrystallography.eu |

Note: These examples utilize closely related substituted phenylhydrazines, demonstrating the general reactivity pattern.

Cyclization Reactionsiucr.orgiucr.orgderpharmachemica.com

Hydrazones derived from this compound are valuable precursors for the synthesis of various heterocyclic compounds. iucr.orgiucr.orgderpharmachemica.com The C=N-N moiety within the hydrazone structure is adept at participating in ring-closing reactions. iucr.orgiucr.org

A prominent example is the synthesis of pyrazole (B372694) derivatives. derpharmachemica.com When a 4-bromo-2-nitrophenylhydrazone, formed from a chalcone (B49325) (an α,β-unsaturated ketone), is heated in a suitable solvent like glacial acetic acid, it can undergo cyclization to yield a substituted pyrazole. derpharmachemica.com Pyrazoles and other heterocyclic systems are of significant interest due to their presence in many natural products and pharmacologically active compounds. derpharmachemica.com Another example includes the intramolecular cyclization of a hydrazinyl group with nitrous acid to form a tetrazolo[1,5-a]pyridine (B153557) derivative. researchgate.net

| Starting Hydrazone/Precursor | Reagents & Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Chalcone + 4-Nitrophenylhydrazine (B89600)* | Glacial Acetic Acid, reflux 4 hours | Substituted Pyrazole | derpharmachemica.com |

| Hydrazinyl-substituted pyridine | Nitrous Acid | Tetrazolo[1,5-a]pyridine derivative | researchgate.net |

Oxidation-Reduction Transformationsunipune.ac.inlibretexts.orgscispace.compsu.edu

The this compound molecule and its derived hydrazones can undergo various oxidation and reduction reactions. unipune.ac.inscispace.com

Oxidation: The hydrazine moiety itself can be oxidized. The oxidation of substituted phenylhydrazines, including 4-bromo and 2-nitro derivatives, by thallium(III) has been studied. scispace.com The results indicate that both 4-bromo and 4-nitro substituents increase the rate of oxidation compared to unsubstituted phenylhydrazine (B124118), suggesting a complex mechanism where the substituents aid in key bond-breaking or bond-forming steps. scispace.com Oxidation of hydrazines can also lead to the formation of other products such as arenes and azobenzenes. psu.edu

Reduction: The derived hydrazones can be reduced in reactions such as the Wolff-Kishner reduction. libretexts.org In this reaction, the hydrazone is treated with a strong base like potassium hydroxide (B78521) at high temperatures, which converts the C=N bond into a CH₂ group, effectively reducing the original carbonyl group to a methylene (B1212753) group. libretexts.org Furthermore, the nitro group (-NO₂) on the aromatic ring is susceptible to reduction, typically to an amino group (-NH₂), using various reducing agents. This transformation opens pathways to other substituted aniline (B41778) derivatives. The preparation of 4-bromophenylhydrazine itself often involves the reduction of a corresponding diazonium salt. google.comgoogle.com

Coupling Reactionsorganic-chemistry.orgmanchester.ac.ukchemicalbook.com

This compound and its derivatives can participate in coupling reactions to form larger molecular structures, most notably azo compounds. organic-chemistry.orgmanchester.ac.uk Azo compounds, containing the -N=N- linkage, are widely used as dyes. manchester.ac.uk

These transformations can be achieved through several routes. One method involves the oxidative dehydrogenation of hydrazine derivatives to yield azo compounds, which can be mediated by various reagents, including metal catalysts or oxidants like Selectfluor. organic-chemistry.org Another approach involves the diazotization of an aromatic amine, followed by coupling with a suitable partner. manchester.ac.uk While this compound is already a hydrazine, it can be conceptually linked to the synthesis of unsymmetrical azo compounds. Additionally, copper-catalyzed coupling reactions have been employed to synthesize aryl hydrazines from aryl halides and hydrazine hydrate (B1144303), indicating a pathway for forming the starting material itself under coupling conditions. chemicalbook.com

Influence of Substituents on Reaction Pathwaysscispace.comlibretexts.orgsavemyexams.com

The chemical behavior of this compound is profoundly influenced by the electronic properties of the bromo and nitro substituents on the phenyl ring. scispace.comlibretexts.org

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack. libretexts.orgsavemyexams.com It pulls electron density from the ring through both inductive and resonance effects. libretexts.org This withdrawal of electron density decreases the nucleophilicity of the hydrazine's nitrogen atoms and increases the acidity of the N-H protons. This modulation is critical; for example, in oxidation reactions with Thallium(III), a nitro substituent was found to increase the reaction rate, which may be due to stabilization of a transition state or facilitation of a proton or hydride removal step. scispace.com

Bromo Group (-Br): Halogens like bromine exhibit a dual electronic effect. They are electron-withdrawing via the inductive effect but electron-donating through resonance due to their lone pairs. libretexts.org For halogens, the inductive effect typically dominates, making the ring less reactive towards electrophiles than benzene (B151609). libretexts.org In the oxidation of phenylhydrazines, a 4-bromo substituent was observed to enhance the reaction rate, suggesting it assists in the cleavage of the N-H bond during the rate-determining step. scispace.com

Together, these substituents make the protons on the hydrazine moiety more acidic and modify the nucleophilicity of the terminal nitrogen, which in turn affects the rates and outcomes of hydrazone formation, cyclization, and redox reactions.

Derivatives and Analogues of 4 Bromo 2 Nitrophenylhydrazine

Synthesis and Characterization of Substituted Hydrazones

Substituted hydrazones are a significant class of compounds synthesized from arylhydrazines like 4-bromo-2-nitrophenylhydrazine. The general method for their synthesis involves a condensation reaction between a substituted phenylhydrazine (B124118) and a carbonyl compound, such as an aldehyde or a ketone. This reaction is typically catalyzed by a few drops of acid, like glacial acetic acid, and is often carried out in a solvent such as ethanol (B145695) under reflux conditions. mdpi.compreprints.org

The reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- linkage of a hydrazone.

A specific example involves the synthesis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol. In this synthesis, 5-bromo-2-nitrophenylhydrazine (an isomer of the title compound) is reacted with 5-bromo-4-fluoro-2-hydroxybenzaldehyde (B1336769) in absolute ethanol. The mixture is refluxed to ensure the completion of the condensation reaction. nih.gov The resulting product is then isolated, purified by filtration and washing, and can be recrystallized to obtain pure crystals. nih.gov

The characterization of these newly synthesized hydrazones is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose:

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For instance, in a synthesized hydrazone, characteristic peaks would be observed for N-H stretching (around 3285 cm⁻¹), C=N stretching (around 1608 cm⁻¹), and N=O stretching from the nitro group (around 1475 and 1310 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to elucidate the molecular structure. For example, the proton of the N-H group in hydrazones typically appears as a singlet at a high chemical shift (δ > 11 ppm) in the ¹H NMR spectrum. discoveryjournals.org

Mass Spectrometry (MS): This analysis determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. nih.gov

Melting Point Determination: The melting point is a key physical property that indicates the purity of the synthesized compound. mdpi.com

The table below summarizes the properties of a representative hydrazone derivative.

| Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula | Spectroscopic Data Highlights |

| 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol | 96 | 296-297 (dec.) | C₁₃H₈Br₂FN₃O₃ | IR (cm⁻¹): 3285 (N-H), 1608 (C=N), 1515 (N-N), 1475, 1310 (N=O). MS (ESI⁺): m/z 434.01 ([M+H]⁺). nih.gov |

Exploration of Novel Phenylhydrazone Derivatives

The exploration of novel phenylhydrazone derivatives is an active area of research, driven by their diverse applications in fields such as medicinal chemistry and materials science. mdpi.comnih.gov Scientists synthesize new derivatives by reacting various substituted arylhydrazines with a wide array of aldehydes and ketones to create libraries of compounds with unique properties. mdpi.compreprints.orgnih.gov

One-step condensation reactions are commonly employed to generate these novel compounds, often resulting in excellent yields ranging from 40% to 89%. mdpi.compreprints.org The synthesis strategy allows for the introduction of different substituents on both the phenylhydrazine and the carbonyl precursor, enabling the fine-tuning of the final product's electronic and steric properties.

For example, a series of novel (E)-Substituted-N-(phenylhydrazones) were synthesized by reacting substituted acetophenones with substituted phenylhydrazines. mdpi.compreprints.org The structural elucidation of these new compounds was established using comprehensive spectral analysis, including FTIR, 1D, and 2D NMR. mdpi.compreprints.org

The table below presents examples of novel phenylhydrazone derivatives synthesized from substituted phenylhydrazines.

| Compound ID | Compound Name | Starting Materials |

| HS1 | (E)-1-(1-(4-bromophenyl)ethylidene)-2-(2,4-dinitrophenyl)hydrazine | 4-bromoacetophenone + 2,4-dinitrophenylhydrazine (B122626) mdpi.compreprints.org |

| HS2 | (E)-1-(1-(4-bromophenyl)ethylidene)-2-(4-nitrophenyl)hydrazine | 4-bromoacetophenone + 4-nitrophenylhydrazine (B89600) mdpi.compreprints.org |

Synthesis of Heterocyclic Compounds Utilizing Arylhydrazines

Arylhydrazines, including this compound, are fundamental building blocks in the synthesis of various nitrogen-containing heterocyclic compounds. Two of the most prominent examples are the synthesis of indoles and pyrazoles.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and widely used method for preparing indoles. openmedicinalchemistryjournal.com The reaction involves treating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The initial arylhydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) to form the indole ring. The presence of electron-withdrawing groups, such as the nitro and bromo substituents on this compound, can influence the reaction rate and conditions required for cyclization. openmedicinalchemistryjournal.com

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govdergipark.org.tr For instance, reacting an arylhydrazine with an α,β-unsaturated ketone (chalcone) can lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.govresearchgate.net Another approach is the 1,3-dipolar cycloaddition of in situ generated diazo compounds (from tosylhydrazones) with alkynes, which can yield highly substituted pyrazoles. organic-chemistry.org

The versatility of arylhydrazines makes them indispensable reagents in synthetic organic chemistry for constructing a wide array of biologically and materially significant heterocyclic systems.

Advanced Research Applications

Applications in Organic Synthesis

In the realm of organic synthesis, 4-Bromo-2-nitrophenylhydrazine is a key intermediate for the creation of a wide array of organic molecules. Its utility stems from the reactivity of the hydrazine (B178648) moiety, which can readily participate in condensation and cyclization reactions.

Reagents for Synthesizing Various Heterocyclic Compounds

This compound is a pivotal reagent in the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of immense interest due to their presence in a vast number of natural products and pharmaceuticals.

One of the most prominent applications of phenylhydrazine (B124118) derivatives is in the Fischer indole (B1671886) synthesis , a classic method for preparing indoles. Current time information in Pasuruan, ID.nih.govnih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The resulting phenylhydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring system. While specific examples detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general mechanism allows for its theoretical application to produce bromo- and nitro-substituted indoles. These substituted indoles are valuable precursors for more complex molecules.

Another significant class of heterocyclic compounds synthesized from hydrazines are pyrazoles . These five-membered rings with two adjacent nitrogen atoms are typically formed through the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound. indexcopernicus.comnih.govmeddocsonline.org The reaction of this compound with various diketones would be expected to yield a series of substituted pyrazoles. The presence of the bromo and nitro groups on the phenyl ring can influence the electronic properties and subsequent reactivity of the resulting pyrazole (B372694) derivatives.

The synthesis of other heterocyclic systems, such as pyrazolines, through reactions with α,β-unsaturated ketones, is also a well-established route for which this compound could serve as a starting material. nih.gov

Precursors for Fine Chemicals

Beyond the synthesis of core heterocyclic structures, this compound serves as a precursor for the production of various fine chemicals. These are complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals and agrochemicals.

Substituted phenylhydrazines are known starting materials for the synthesis of certain dyes and pigments . iscientific.orgbohrium.com The chromophoric properties of molecules derived from this compound could be of interest in the development of new coloring agents. The bromo and nitro groups can act as auxochromes, modifying the color and fastness properties of the dye.

Furthermore, the derivatives of this compound can be utilized in the synthesis of specialized organic intermediates. These intermediates may not be end products themselves but are crucial for the multi-step synthesis of more complex and high-value molecules used in various industries.

Applications in Medicinal and Biological Chemistry

The derivatives of this compound are of significant interest in medicinal and biological chemistry due to the diverse pharmacological activities exhibited by the heterocyclic scaffolds that can be synthesized from this precursor. The presence of bromine and a nitro group can enhance the biological activity of the resulting compounds.

Development of Potential Antimicrobial Agents

Derivatives of this compound, particularly the heterocyclic compounds synthesized from it, have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant strains of bacteria necessitates the development of new and effective antibacterial drugs.

Pyrazole derivatives , which can be synthesized from this compound, are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. meddocsonline.orgnih.govnih.gov The presence of halogen atoms and nitro groups on the phenyl ring of pyrazole derivatives has been shown to contribute to their antimicrobial efficacy. meddocsonline.orgnih.govresearchgate.net For instance, research on pyrazole derivatives has demonstrated activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. meddocsonline.orgjetir.org

The general synthetic routes to these antimicrobial pyrazoles often involve the cyclocondensation of a substituted hydrazine with a suitable carbonyl compound. Therefore, this compound represents a valuable starting point for the synthesis of novel pyrazole-based antimicrobial candidates.

Urease Inhibitory Activities

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In medicine, urease produced by bacteria like Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. Therefore, the inhibition of urease is a significant therapeutic target.

Hydrazone derivatives have been identified as a class of compounds with potent urease inhibitory activity. nih.govindexcopernicus.comjptcp.comresearchgate.net These compounds are typically synthesized by the condensation of a hydrazine with an aldehyde or a ketone. The resulting hydrazone can chelate the nickel ions in the active site of the urease enzyme, leading to its inhibition.

Studies on various hydrazone-Schiff bases have shown excellent urease inhibition, with some compounds exhibiting significantly greater potency than the standard inhibitor, thiourea. nih.gov The structural features of the hydrazone, including the substituents on the aromatic rings, play a crucial role in determining the inhibitory activity. While direct studies on the urease inhibitory activity of this compound derivatives are not widely reported, the established activity of related hydrazones suggests that derivatives of this compound could be promising candidates for the development of new urease inhibitors.

Below is a table showing the urease inhibitory activity of some representative hydrazone derivatives, illustrating the potential of this class of compounds.

| Compound Type | IC₅₀ (µM) | Reference |

| Hydrazone-Schiff Base 1 | 7.20 ± 0.59 | nih.gov |

| Hydrazone-Schiff Base 2 | 19.61 ± 1.10 | nih.gov |

| Substituted Urea Derivative 1 | 10.13 ± 0.40 | indexcopernicus.com |

| Substituted Urea Derivative 2 | 12.15 ± 0.22 | indexcopernicus.com |

| Thiourea (Standard) | 22.12 ± 1.20 | nih.gov |

This table presents data for related hydrazone compounds to illustrate the potential activity of derivatives of this compound.

Antioxidant Potential

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. There is growing interest in the development of synthetic antioxidants for therapeutic use.

Derivatives of phenylhydrazine, particularly hydrazones , have demonstrated significant antioxidant properties. nih.govbohrium.comacs.orgresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov

Research on p-nitrophenylhydrazone derivatives has shown that they can exhibit substantial free radical-scavenging activity, with some compounds showing higher antioxidant capacity than standard antioxidants like ascorbic acid and α-tocopherol at certain concentrations. nih.gov The antioxidant potential is influenced by the substituents on the aromatic ring. While the antioxidant properties of derivatives specifically from this compound require further investigation, the known antioxidant activity of related nitrophenylhydrazones indicates that this compound is a promising scaffold for the development of new antioxidant agents.

The following table summarizes the free radical scavenging activity of some p-nitrophenylhydrazone derivatives compared to standard antioxidants.

| Compound | Radical Scavenging Activity (%) at 50 µg/mL | Reference |

| p-Nitrophenylhydrazone Derivative 3a | 63.49 | nih.gov |

| p-Nitrophenylhydrazone Derivative 3b | 63.13 | nih.gov |

| Ascorbic Acid (Standard) | 53.82 | nih.gov |

| α-Tocopherol (Standard) | 26.09 | nih.gov |

This table shows data for related p-nitrophenylhydrazone compounds to highlight the potential antioxidant activity of derivatives of this compound.

Applications in Drug Discovery

This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, a class of molecules with significant importance in medicinal chemistry. The hydrazine moiety is particularly reactive and is utilized in condensation reactions to form various ring systems that constitute the core of many therapeutic agents. A primary application lies in the synthesis of pyrazole derivatives. Pyrazoles and their analogues are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. dergipark.org.trresearchgate.net

The general synthetic strategy involves the reaction of a hydrazine, such as this compound, with a 1,3-dicarbonyl compound or a molecule containing a similarly reactive functional group. This cyclocondensation reaction leads to the formation of a pyrazole ring, which can then be further modified to create a library of compounds for biological screening.

Research into the derivatives of phenylhydrazine has yielded compounds with notable antimicrobial activity. For instance, various synthesized hydrazone derivatives have been screened for their efficacy against different strains of bacteria and fungi. mdpi.comdergipark.org.tr Studies have shown that certain pyrazole carboxamides and isoxazolol pyrazole carboxylates, synthesized from hydrazine precursors, display significant antifungal activity against phytopathogenic fungi like Rhizoctonia solani. dergipark.org.tr One particular isoxazole (B147169) pyrazole carboxylate exhibited an EC50 value of 0.37 μg/mL against R. solani. dergipark.org.tr Similarly, other studies have identified hydrazone derivatives that inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com The presence of nitro groups and halogen atoms, such as bromine, on the phenyl ring can modulate the biological activity of the resulting heterocyclic compounds. Aromatic nitro compounds are a known class of molecules that exhibit a wide range of biological activities and are used in various drugs. beilstein-journals.orglabcompare.com

Research on Enzyme Inhibition (e.g., Acetylcholinesterase)

Derivatives of this compound, specifically hydrazones, are investigated for their potential as enzyme inhibitors, which is a key strategy in drug design for various diseases. A significant area of this research focuses on the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). dergipark.org.trmdpi.comdergipark.org.tr These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition is a primary therapeutic approach for conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. nih.govwikipedia.org

The hydrazide-hydrazone scaffold is recognized for its potential in anticholinesterase activity. dergipark.org.trdergipark.org.tr Researchers have synthesized and screened numerous hydrazone derivatives, evaluating their ability to inhibit AChE and BuChE using methods like the Ellman's spectrophotometric method. mdpi.comattogene.com For example, a study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide showed dual inhibition of both AChE and BuChE, with IC50 values in the micromolar range. mdpi.com Specifically, the most potent inhibition of AChE had an IC50 of 46.8 µM, while for BuChE it was 19.1 µM. mdpi.com

The general approach involves synthesizing a series of hydrazones by reacting a hydrazine derivative with various aldehydes and ketones. The structural features of these molecules, such as the substituents on the aromatic rings, are systematically varied to establish structure-activity relationships (SAR). mdpi.com Molecular docking studies are often employed to understand how these inhibitors bind to the active site of the enzyme, providing insights for the design of more potent and selective inhibitors. researchgate.nettandfonline.com While specific studies on this compound-derived hydrazones as cholinesterase inhibitors are not prevalent in the provided context, the established activity of the hydrazone class makes its derivatives promising candidates for such research.

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

| Hydrazide-hydrazones | Acetylcholinesterase (AChE) | 46.8–137.7 µM | mdpi.com |

| Hydrazide-hydrazones | Butyrylcholinesterase (BuChE) | 19.1–881.1 µM | mdpi.com |

| Thiazolyl-hydrazone | Acetylcholinesterase (AChE) | 0.59 mM | dergipark.org.tr |

| Hydrazone-sulfonate hybrid | Acetylcholinesterase (AChE) | 9.30 µM | tandfonline.com |

| Hydrazone-sulfonate hybrid | Butyrylcholinesterase (BuChE) | 11.82 µM | tandfonline.com |

Applications in Analytical Chemistry

Spectrophotometric Determination Methods

Substituted phenylhydrazines, including this compound, are valuable reagents in analytical chemistry, particularly in spectrophotometric methods for the determination of various analytes. A well-known application for a related compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH), is the quantification of carbonyl compounds (aldehydes and ketones). sjpas.com This method, known as Brady's test, involves the reaction of DNPH with a carbonyl group to form a colored 2,4-dinitrophenylhydrazone precipitate. The intensity of the color, which can be measured with a spectrophotometer, is proportional to the concentration of the carbonyl compound. sjpas.comnih.gov

This principle can be extended to other hydrazine derivatives. For instance, spectrophotometric methods have been developed for the determination of hydrazine itself. One such method involves converting hydrazine into a derivative, like 2,4-dinitrophenylhydrazine, which then reacts with p-dimethylaminobenzaldehyde to produce a stable, yellow-colored product with maximum absorption at 458 nm. researchgate.net Another approach involves the diazotization of an amino group (which can be formed by the reduction of a nitro group) followed by a coupling reaction with a chromogenic agent to form a colored azo dye, whose absorbance can be measured. jocpr.com These methods are valued for their sensitivity and are applied in environmental monitoring and quality control. researchgate.netjocpr.com

Development of Chemical Sensors

The unique chemical properties of phenylhydrazine derivatives also lend themselves to the development of chemical sensors. These sensors are designed to detect specific chemical species with high sensitivity and selectivity. Electrochemical sensors, for example, can be fabricated using nanomaterials modified with a layer of a specific chemical reagent.

Research has demonstrated the development of a chemical sensor for 4-nitrophenylhydrazine (B89600) using a glassy carbon electrode modified with a composite of nanomaterials. researchgate.net Such sensors operate by measuring the electrochemical response (e.g., current) when the analyte interacts with the electrode surface. These sensors can exhibit high sensitivity, low detection limits (in the nanomolar range), and long-term stability. researchgate.net Similarly, an electrochemical sensor was developed for 2,4-diaminophenylhydrazine using ternary doped nanorods, demonstrating a low limit of detection in the picomolar range. rsc.org The development of these sensors is crucial for detecting hazardous and carcinogenic chemicals in environmental and biological samples. researchgate.net The modification of hydrazine derivatives can also lead to colorimetric sensors, where the presence of an analyte induces a visible color change. sjpas.com

Material Science Applications

Research into Liquid Crystalline Properties

In the field of material science, there is significant interest in the synthesis of novel organic molecules that exhibit liquid crystalline properties. Liquid crystals possess properties of both conventional liquids and solid crystals, and they are fundamental to display technologies (LCDs). nih.gov The molecular structure required for liquid crystalline behavior typically involves a rigid core, often composed of aromatic rings, and flexible terminal chains.

While there is no specific mention of this compound in liquid crystal research within the provided context, its derivatives represent potential building blocks for such materials. The synthesis of liquid crystals often involves connecting different aromatic cores through various chemical linkages. colorado.edumdpi.com For example, bent-core or "banana-shaped" molecules are a class of liquid crystals that can form unique, chiral supramolecular structures. colorado.eduajchem-a.com The synthesis of these complex molecules often starts from substituted aromatic compounds. The presence of nitro and bromo substituents on the phenylhydrazine core offers synthetic handles for creating larger, π-conjugated systems that are often required for mesophase formation. nih.gov The design of such molecules, potentially incorporating heterocyclic rings formed from the hydrazine group, could lead to new materials with unique phase behaviors and electro-optical properties. colorado.eduajchem-a.com

Non-Linear Optical (NLO) Material Research

Following a comprehensive search of scientific literature and databases, no specific research was identified pertaining to the non-linear optical (NLO) properties of this compound. Consequently, there are no available research findings, detailed data, or data tables to present for this specific application. The investigation into the potential of this compound as an NLO material does not appear to be a reported area of study in the accessible scientific literature.

Future Research Directions

Exploration of Novel Synthetic Methodologies

The traditional synthesis of substituted phenylhydrazines often involves multi-step processes, such as the diazotization of anilines followed by reduction. scite.aiorgsyn.org While effective, these methods can present challenges related to yield, purity, and the use of hazardous reagents like stannous chloride. google.com Future research is increasingly directed towards the development of more efficient, safer, and economically viable synthetic routes.

Key areas for future exploration include:

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow systems can offer significant advantages, including improved safety, better reaction control, higher yields, and easier scalability. patsnap.com Research in this area would focus on designing and optimizing integrated flow reactors for the diazotization, reduction, and purification steps, potentially shortening total reaction times to under 20 minutes. patsnap.com

Novel Catalytic Systems: The exploration of new catalysts is crucial. This includes catalytic hydrogenation systems which are considered a greener alternative to traditional reducing agents. google.com Research into heterogeneous catalysts could simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process.

Alternative Reducing Agents: Investigation into milder and more selective reducing agents, such as formic acid and its salts, presents a promising avenue. google.com These reagents can lead to cleaner reactions and simpler work-up procedures compared to metal-based reductants.

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms involving 4-Bromo-2-nitrophenylhydrazine is fundamental to optimizing existing synthetic protocols and designing new transformations. While the general pathways for hydrazine (B178648) reactions are known, the specific electronic effects of the bromo and nitro substituents on the phenyl ring warrant deeper investigation.

Future mechanistic studies will likely employ a combination of experimental and computational techniques:

Computational Chemistry: High-level theoretical calculations, such as Density Functional Theory (DFT), can provide profound insights into reaction pathways. rsc.org These studies can be used to model transition states, calculate activation energies, and elucidate the electronic structure of intermediates, explaining the regioselectivity and reactivity observed in reactions like hydrazone formation and cyclization. rsc.orgarxiv.org For instance, DFT can analyze how the electron-withdrawing nature of the nitro group and the inductive/resonance effects of the bromine atom influence the N-N bond strength and reactivity. rsc.org

In Situ Spectroscopy: Advanced spectroscopic techniques, such as kinetic spectroscopy, allow for the real-time monitoring of reactions. royalsocietypublishing.org This can help identify transient intermediates and provide valuable kinetic data, confirming or refining computationally predicted mechanisms.

Isotope Labeling Studies: Experiments using isotopically labeled reactants can trace the pathways of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Expanded Scope of Derivatization

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. researchgate.net The hydrazine moiety in this compound is highly reactive, making it an excellent starting point for creating a vast library of new molecules. The most common reaction involves condensation with aldehydes and ketones to form phenylhydrazones. mdpi.comnih.govnih.gov

Future research will focus on expanding this scope in several directions:

Novel Hydrazone Synthesis: Systematically reacting this compound with a broader and more complex range of aldehydes and ketones, including those with other functionalities, to create novel hydrazone libraries for biological screening. preprints.org

Heterocyclic Synthesis: Utilizing the compound as a key building block in multi-component reactions to construct complex heterocyclic systems like pyrazoles, indoles, and pyrimidines. chemicalbook.com These scaffolds are prevalent in many pharmaceutically active molecules.

Analytical Reagents: Exploring the use of this compound as a derivatizing agent in analytical chemistry. Similar to how 3-nitrophenylhydrazine (B1228671) is used to enhance the detection of metabolites in liquid chromatography-mass spectrometry (LC-MS), this compound could be developed for sensitive and selective analysis of specific classes of biomolecules. nih.govresearchgate.net

Integration of AI and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. nih.govnih.gov Integrating these computational tools into research on this compound can significantly enhance the efficiency of discovering new, high-value derivatives.

Future applications in this domain include: